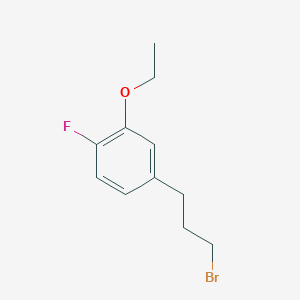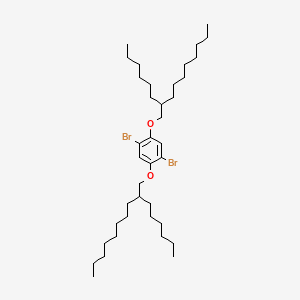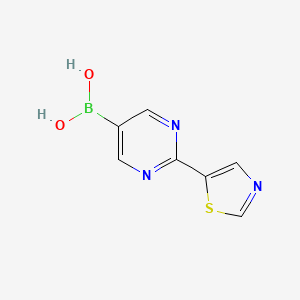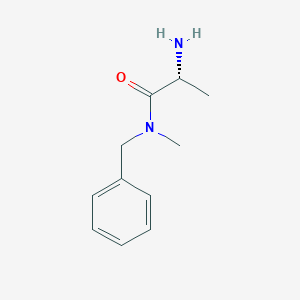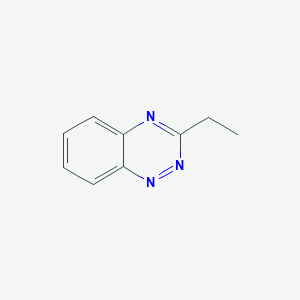![molecular formula C11H10N4O4 B14074080 Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester CAS No. 30006-51-0](/img/structure/B14074080.png)
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C11H10N4O4 and a molecular weight of 262.2215 . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . The mixture is heated to reflux, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazono derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazono derivatives, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
類似化合物との比較
Similar Compounds
Ethyl cyano(2-nitrophenyl)acetate: Similar in structure but lacks the hydrazono group.
Cyanoacetic acid: Contains the cyano group but lacks the nitrophenyl and ethyl ester groups.
2-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazono groups but lacks the cyano and ethyl ester groups.
Uniqueness
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
30006-51-0 |
|---|---|
分子式 |
C11H10N4O4 |
分子量 |
262.22 g/mol |
IUPAC名 |
ethyl 2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15(17)18/h3-6,13H,2H2,1H3 |
InChIキー |
XVBIIFGQJLUPRR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


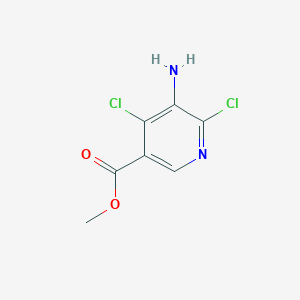
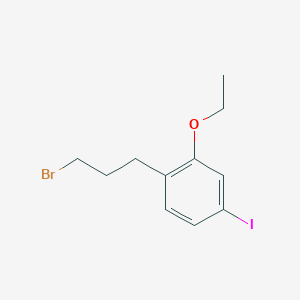
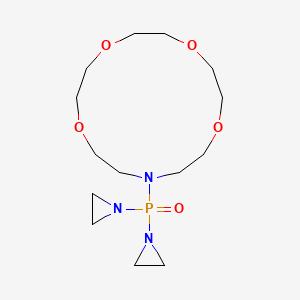
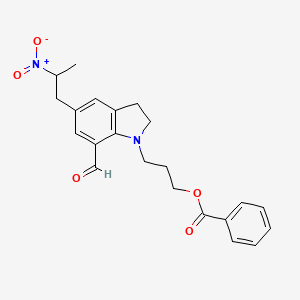
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
